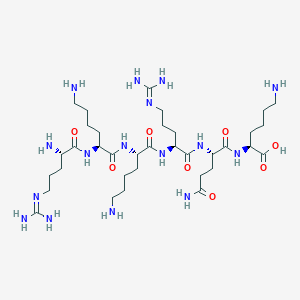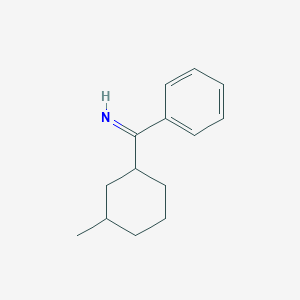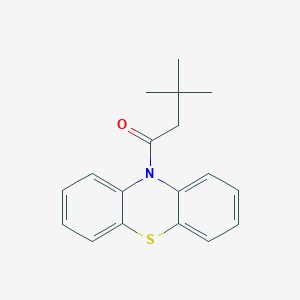![molecular formula C24H28N2O B15159656 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) CAS No. 797783-08-5](/img/structure/B15159656.png)
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of methoxy and dimethylaniline groups attached to a central methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of a catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the aromatic rings. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-ethylbenzenamine)
- 4,4’-Methylenebis(2,6-diethylaniline)
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is unique due to the presence of both methoxy and dimethylaniline groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
797783-08-5 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22H,25-26H2,1-5H3 |
InChI Key |
QUYSXDHTSYOUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)



![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)


![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
